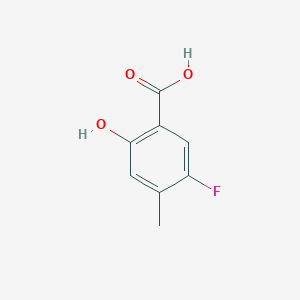
5-Fluoro-2-hydroxy-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a fluorine atom and a hydroxyl group, respectively, and the hydrogen at position 4 is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-hydroxy-4-methylbenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the use of metallated fluorotoluenes, which are deprotonated using superbases to form the desired fluorinated benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-oxo-4-methylbenzoic acid.
Reduction: Formation of 5-fluoro-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Fluoro-2-hydroxy-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at position 4.
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group at position 2.
5-Fluoro-4-hydroxy-2-methylbenzoic acid: Similar structure but with different positions of the hydroxyl and methyl groups.
Uniqueness
5-Fluoro-2-hydroxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring can enhance its interactions with molecular targets, making it a valuable compound for various applications.
生物活性
5-Fluoro-2-hydroxy-4-methylbenzoic acid (C8H7FO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a fluorine atom, hydroxyl group, and a carboxylic acid moiety, which contribute to its unique chemical behavior. The molecular structure can be represented as follows:
- Molecular Formula : C8H7FO3
- SMILES : CC1=CC(=C(C=C1F)C(=O)O)O
The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and interaction with cellular targets .
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its structural features:
- Fluorine Substitution : The fluorine atom increases binding affinity to certain receptors and enzymes, enhancing the compound's efficacy in biological systems.
- Hydroxyl and Carboxylic Groups : These functional groups facilitate hydrogen bonding and electrostatic interactions, critical for biological effects such as enzyme inhibition and receptor modulation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates potential anticancer properties, likely due to its ability to interfere with specific metabolic pathways involved in cancer cell proliferation. For instance, its structural similarity to known anticancer agents allows it to act as a mimetic in certain enzymatic processes .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes .
- Enzyme Inhibition : Studies suggest that this compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer and infections .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally. A sub-acute toxicity study conducted on ICR mice revealed no significant adverse effects at doses up to 200 mg/kg over ten days, suggesting a good safety profile for further exploration in therapeutic applications .
特性
CAS番号 |
1785625-14-0 |
|---|---|
分子式 |
C8H7FO3 |
分子量 |
170.14 g/mol |
IUPAC名 |
5-fluoro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) |
InChIキー |
PKKDBSQYWIGKQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















